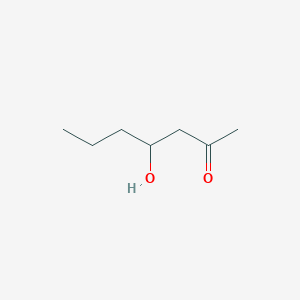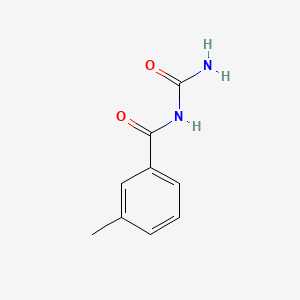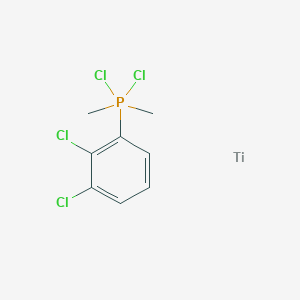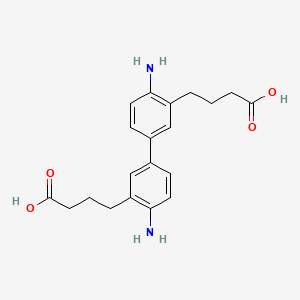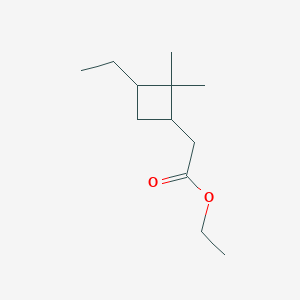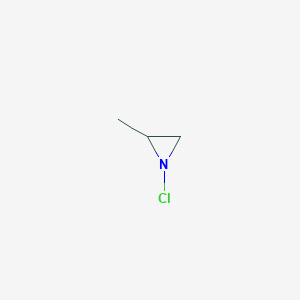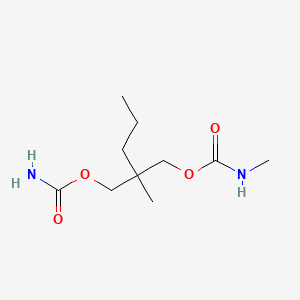
2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate is a compound known for its sedative, anticonvulsant, and muscle relaxant properties. It is a derivative of 2-methyl-2-propyl-1,3-propanediol, which is a simple alkyl diol. This compound is used in various pharmaceutical applications, particularly as a precursor to tranquilizers and muscle relaxants .
Méthodes De Préparation
The synthesis of 2-methyl-2-propyl-1,3-propanediol carbamate methylcarbamate can be achieved through several routes. One common method involves the aldol addition followed by hydrogenation. Another approach is the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various tranquilizers and muscle relaxants.
Biology: The compound’s sedative and anticonvulsant properties make it valuable in studying neurological functions and disorders.
Medicine: It is used in the development of drugs for treating muscle spasms and anxiety.
Mécanisme D'action
The exact mechanism of action of 2-methyl-2-propyl-1,3-propanediol carbamate methylcarbamate is not completely understood. it is believed to exert its effects through its sedative actions. The compound likely interacts with the central nervous system, leading to muscle relaxation and sedation . The molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate can be compared with other similar compounds such as:
- Carisoprodol
- Lorbamate
- Meprobamate
- Tolboxane
- Tybamate
These compounds share similar sedative and muscle relaxant properties but differ in their specific chemical structures and pharmacological profiles . The uniqueness of this compound lies in its specific combination of sedative and anticonvulsant effects, making it a valuable compound in both research and therapeutic applications.
Propriétés
Numéro CAS |
25384-74-1 |
|---|---|
Formule moléculaire |
C10H20N2O4 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-2-methylpentyl] N-methylcarbamate |
InChI |
InChI=1S/C10H20N2O4/c1-4-5-10(2,6-15-8(11)13)7-16-9(14)12-3/h4-7H2,1-3H3,(H2,11,13)(H,12,14) |
Clé InChI |
MPWSEBACFSFMLW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(COC(=O)N)COC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
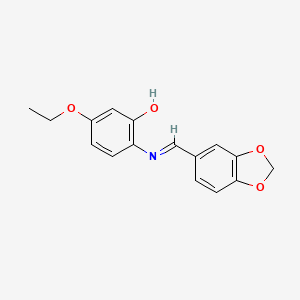
![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
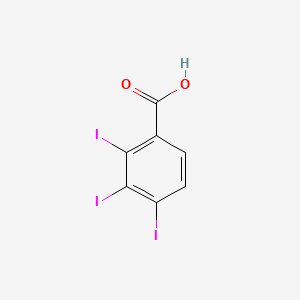
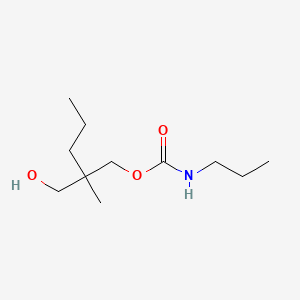
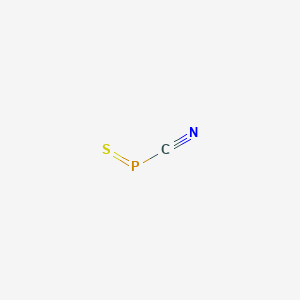
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)
